1,2-Naphthoquinone

Description

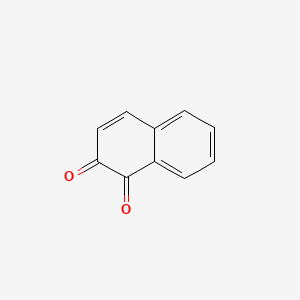

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETQAJRQOHHATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060171 | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992), Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline] | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water, SLIGHTLY SOL IN PETROLEUM ETHER | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 (NTP, 1992) - Denser than water; will sink, 1.450 at 25 °C | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000099 [mmHg] | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Golden yellow needles, Red needles from ether | |

CAS No. |

524-42-5 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804K62F61Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

293 to 297 °F (Decomposes) (NTP, 1992), 145-7 °C (decomp) | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of 1,2-Naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,2-Naphthoquinone (1,2-NQ), a reactive metabolite of naphthalene found in environmental pollutants such as diesel exhaust.[1][2] This document details its structural and physicochemical characteristics, spectroscopic data, and key biological activities, with a focus on its interactions with cellular signaling pathways. Experimental protocols for its synthesis and relevant biological assays are also provided to support further research and development.

Core Chemical and Physical Properties

This compound is a polycyclic aromatic organic compound with the chemical formula C₁₀H₆O₂.[2] It presents as a golden yellow to brown crystalline solid and is known for its high reactivity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆O₂ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| Appearance | Golden yellow needles or brown powder | [1] |

| Melting Point | 145-147 °C (decomposes) | [1] |

| Boiling Point | 243.22 °C (estimated) | [3] |

| Density | 1.45 g/cm³ | [1] |

| Vapor Pressure | 0.000099 mmHg | [1] |

Solubility Profile

The solubility of this compound in various solvents is crucial for its use in both chemical reactions and biological assays. Table 2 provides a detailed solubility profile.

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble (< 1 mg/mL) | [1] |

| Ethanol | Soluble | [4] |

| Benzene | Soluble | [4] |

| Ether | Soluble | [4] |

| Chloroform | Slightly soluble | [3] |

| DMSO | Slightly soluble | [3] |

| 5% Sodium Hydroxide | Soluble | [4] |

| 5% Sodium Bicarbonate | Soluble | [4] |

| Concentrated Sulfuric Acid | Soluble (with green color) | [4] |

| Petroleum Ether | Slightly soluble | [4] |

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and characterization of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible absorption spectrum of this compound in absolute alcohol shows maxima (λmax) at 250, 340, and 405 nm.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound recorded in DMSO-d6 at 400 MHz shows characteristic chemical shifts.[2]

Reactivity and Biological Significance

This compound is a highly reactive molecule that participates in various chemical and biological reactions. Its electrophilic nature allows it to react with nucleophiles, such as thiol groups on proteins.[5] This reactivity is central to its biological effects.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

This compound can undergo redox cycling, a process involving one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻).[5][6] This process can lead to the generation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), contributing to oxidative stress within cells.[5][6] This oxidative stress can cause damage to cellular macromolecules like DNA, lipids, and proteins, ultimately leading to cell death.[5][6]

Figure 1: Redox cycling of this compound leading to ROS production.

Interaction with Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, primarily through covalent modification of critical proteins.

Inhibition of the IKKβ/NF-κB Signaling Pathway

This compound can suppress the activation of the IκB kinase β (IKKβ)/NF-κB signaling pathway.[7] This pathway is a crucial regulator of inflammation, immunity, and cell survival.[8][9] 1,2-NQ has been shown to diminish the enzymatic activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This action ultimately leads to the inhibition of nuclear translocation of the transcription factor NF-κB and the expression of its target genes, such as inducible nitric oxide synthase (iNOS).[7]

Figure 2: 1,2-NQ inhibits the IKKβ/NF-κB signaling pathway.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound acts as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[10][11] PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the insulin signal.[12] By covalently modifying and inactivating PTP1B, 1,2-NQ can lead to the persistent activation of signaling cascades, such as the epidermal growth factor receptor (EGFR) pathway.[10] This inhibition of PTP1B makes this compound and its derivatives potential candidates for the development of anti-diabetic agents.[11]

Figure 3: 1,2-NQ inhibits PTP1B, enhancing insulin signaling.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: Oxidation of 1-Amino-2-naphthol with Ferric Chloride [1]

This method is reported to give a high yield of pure this compound.

-

Materials:

-

1-Amino-2-naphthol hydrochloride

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

-

-

Procedure:

-

Prepare the oxidizing solution by dissolving 240 g of ferric chloride hexahydrate in a mixture of 90 cc of concentrated HCl and 200 cc of water with heating. Cool the solution to room temperature by adding 200–300 g of ice and filter by suction.

-

In a 5-L round-bottomed flask, dissolve 80 g of 1-amino-2-naphthol hydrochloride in a solution of 5 cc of HCl in 3 L of water, pre-heated to 35°C. Shake for 1-2 minutes to dissolve and rapidly filter the solution by suction.

-

Add the oxidizing solution all at once to the 1-amino-2-naphthol solution while vigorously rotating the flask to ensure thorough mixing. A voluminous, microcrystalline, yellow precipitate of this compound will form immediately.

-

Collect the precipitate on a Büchner funnel and wash thoroughly with water. For more effective washing, transfer the product to a large beaker, stir for a few minutes with 2 L of water at 30°C, and collect it again by filtration.

-

Dry the filter cake at room temperature in an atmosphere free from acid fumes. The expected yield is 60–61 g (93–94%).

-

Method 2: Oxidation of 1-Amino-2-naphthol with Potassium Dichromate [4]

This is an alternative oxidation procedure.

-

Materials:

-

1-Amino-2-naphthol

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Ice

-

-

Procedure:

-

Prepare a solution of 4.34 g of potassium dichromate in 70 ml of water and cool it to 2°C.

-

In a 250 ml round-bottomed flask placed in an ice-water bath, add 7.12 g of 1-amino-2-naphthol.

-

Carefully add a pre-cooled (2°C) solution of 10 ml of concentrated sulfuric acid in 40 ml of water to the 1-amino-2-naphthol under stirring, resulting in a dark olive suspension.

-

Add the cold potassium dichromate solution all at once. A dark-brown solid will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour.

-

Filter the product under vacuum, wash with water, and dry. The expected yield is approximately 5.80 g (82.03%).

-

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, Hep-G2)

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Figure 4: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a molecule of significant interest due to its presence in the environment and its potent biological activities. This guide has provided a detailed summary of its core chemical and physical properties, its reactivity, and its interactions with key cellular signaling pathways. The experimental protocols included herein offer a starting point for researchers to further investigate the properties and potential applications of this compound in various scientific disciplines, including toxicology and drug development. The provided diagrams offer a visual representation of its mechanisms of action, facilitating a deeper understanding of its biological impact.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C10H6O2 | CID 10667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation [jstage.jst.go.jp]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical knockdown of protein-tyrosine phosphatase 1B by this compound through covalent modification causes persistent transactivation of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and PTP1B inhibition of this compound derivatives as potent anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, characterization and antiproliferative activity of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Naphthoquinone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Naphthoquinone, also known as ortho-naphthoquinone, is a polycyclic aromatic dione with the chemical formula C₁₀H₆O₂. It is a significant compound in various fields of research, including toxicology, pharmacology, and environmental science. As a metabolite of naphthalene, a common environmental pollutant found in diesel exhaust, this compound is studied for its carcinogenic and cytotoxic effects.[1][2] Conversely, its reactive nature and ability to induce cellular responses have made it a scaffold of interest in the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, and key biological mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring system with two ketone groups at the 1 and 2 positions. This arrangement results in a reactive α,β-unsaturated ketone moiety, which is central to its biological activity.

Structure:

-

Chemical Formula: C₁₀H₆O₂

-

Molecular Weight: 158.15 g/mol [1]

-

CAS Number: 524-42-5[2]

-

SMILES: O=C1C=CC2=CC=CC=C2C1=O

-

InChI Key: KETQAJRQOHHATG-UHFFFAOYSA-N

Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | Golden yellow needles or brown powder | [1] |

| Melting Point | 145-147 °C (decomposes) | [2] |

| Solubility | Soluble in alcohol, benzene, ether; practically insoluble in water | |

| UV-Vis Absorption Maxima (in Methanol) | 249 nm (ε = 19200 M⁻¹cm⁻¹) | [3] |

Spectroscopic Data:

| Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H NMR | DMSO-d₆ | 7.96, 7.76, 7.74, 7.68, 7.66, 7.63, 7.62, 7.61, 7.59, 7.58, 7.56, 7.55, 6.42, 6.40 ppm | [1] |

| ¹³C NMR | DMSO-d₆ | 180.30, 178.32, 144.55, 135.39, 134.73, 131.71, 130.45, 129.97, 128.72, 127.88 ppm | [1][4] |

| Infrared (IR) | The IR spectrum shows characteristic peaks for C=O stretching of the quinone system and C=C stretching of the aromatic rings. | [5][6] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 1-amino-2-naphthol hydrochloride.

Materials:

-

1-Amino-2-naphthol hydrochloride

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

Procedure:

-

Preparation of the Oxidizing Solution: Dissolve 240 g of ferric chloride hexahydrate in a mixture of 90 mL of concentrated hydrochloric acid and 200 mL of water with heating. Cool the solution to room temperature by adding 200-300 g of ice, and then filter it by suction.

-

Dissolution of the Starting Material: In a 5-L round-bottomed flask, add 80 g of 1-amino-2-naphthol hydrochloride to a solution of 5 mL of concentrated hydrochloric acid in 3 L of water that has been pre-heated to 35°C. Dissolve the solid by shaking for 1-2 minutes.

-

Oxidation: Rapidly filter the solution from any residue by suction and transfer it to a clean 5-L flask. Add the prepared oxidizing solution all at once while vigorously rotating the flask to ensure thorough mixing. A voluminous, microcrystalline yellow precipitate of this compound will form immediately.

-

Isolation and Purification: Collect the precipitate on a Büchner funnel and wash it thoroughly with water. For a more thorough washing, transfer the product to a beaker, stir it for a few minutes with 2 L of water at 30°C, and collect it again by filtration.

-

Drying: Cut the filter cake into slices and dry them on filter paper at room temperature in an environment free from acid fumes. The expected yield is 60-61 g (93-94%).

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 10-28 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7][8] Incubate the plate for 1.5 to 4 hours at 37°C.[7][8][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7] The plate can be shaken on an orbital shaker for 15 minutes to aid dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Biological Activity and Mechanisms of Action

The biological effects of this compound are primarily attributed to two interconnected mechanisms: its interaction with the Aryl Hydrocarbon Receptor (AhR) and its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is an agonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor.[1] The activation of the AhR signaling pathway plays a role in the metabolism and toxicity of xenobiotics.

References

- 1. This compound | C10H6O2 | CID 10667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. This compound(524-42-5) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(524-42-5) IR Spectrum [chemicalbook.com]

- 6. 1,2-Naphthalenedione [webbook.nist.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,2-Naphthoquinone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Naphthoquinone, a bicyclic aromatic dione, and its derivatives represent a class of compounds with a broad spectrum of biological activities, making them a compelling scaffold for drug discovery and development. These compounds, characterized by their reactive nature, engage with a multitude of cellular targets, leading to a diverse array of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are presented to facilitate further research and application in medicinal chemistry.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of oxidative stress, inhibition of key enzymes involved in DNA replication and repair, and modulation of critical signaling pathways that govern cell proliferation and survival.

A notable mechanism of anticancer action for some this compound derivatives is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[2][3]

Several studies have reported significant anticancer activities of this compound derivatives, with IC₅₀ values in the low micromolar range. For instance, derivatives featuring thiosemicarbazone and semicarbazone moieties have shown enhanced cytotoxic effects.[1] The introduction of an amino group to the this compound core has also been shown to positively contribute to their anticancer potential.[1]

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound 2-thiosemicarbazone | Hep-G₂ (Liver) | 5.73 - 17.67 | [1] |

| This compound-2-semicarbazone | MG-63 (Osteosarcoma) | 5.73 - 17.67 | [1] |

| 4-Amino-1,2-naphthoquinone 2-thiosemicarbazone | MCF-7 (Breast) | 5.73 - 17.67 | [1] |

| 4-Amino-1,2-naphthoquinone-2-semicarbazone | MCF-7 (Breast) | 5.73 - 17.67 | [1] |

| Benzoacridine-5,6-dione derivative (6b) | MCF-7 (Breast) | 47.99 | [4] |

| Benzoacridine-5,6-dione derivative (7b) | MCF-7 (Breast) | 5.4 | [4] |

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of this compound derivatives are significant areas of investigation, offering potential solutions to the growing challenge of antimicrobial resistance. Their mode of action against microbial pathogens often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death.

Quantitative Antimicrobial and Antifungal Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Shikonin | Candida krusei | 4 | [5] |

| Shikonin | Saccharomyces cerevisiae | 4 | [5] |

| Deoxyshikonin | Candida krusei | 4 | [5] |

| Deoxyshikonin | Saccharomyces cerevisiae | 2 | [5] |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | [6][7] |

| 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) | Cryptococcus neoformans | 0.19 | [7] |

| 2,3-DBNQ | Candida species | <1.56 - 6.25 | [8] |

| 2,3-DBNQ | Dermatophytes | <1.56 | [8] |

Antiviral Activity

Certain this compound derivatives have also been explored for their antiviral potential. The mechanisms underlying their antiviral effects are still under investigation but may involve the inhibition of viral replication enzymes or interference with viral entry into host cells.

Quantitative Antiviral Data

| Compound/Derivative | Virus | EC₅₀ | Reference |

| Rhinacanthin-C | Human Cytomegalovirus (CMV) | 0.02 µg/mL | [9] |

| Rhinacanthin-D | Human Cytomegalovirus (CMV) | 0.22 µg/mL | [9] |

| 2-hydroxy-3-(2-thienyl)-1,4-naphthoquinone (AN-06) | Herpes Simplex Virus Type-1 (HSV-1) | 39.12 ± 6 µM | [10] |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone (nitrobenzene substituent) | Herpes Simplex Virus-1 (HSV-1) | 0.36 ± 0.04 µM | [11] |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone (benzyl substituent) | Herpes Simplex Virus-1 (HSV-1) | 0.56 ± 0.02 µM | [11] |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone (n-butyl substituent) | Herpes Simplex Virus-1 (HSV-1) | 1.73 ± 0.08 µM | [11] |

| Juglone derivative (2-acetyl-8-methoxy-1,4-naphthoquinone) | SARS-CoV-2 (in Vero E6 cells) | ~4.55 µM | [12] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have shown promise as anti-inflammatory agents. Their primary mechanism in this context often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways like NF-κB.

This compound has been shown to inhibit the activation of NF-κB by targeting IκB kinase β (IKKβ).[13] This inhibition prevents the nuclear translocation of NF-κB, a key transcription factor for many pro-inflammatory genes.[14][15]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Various 1,4-Naphthoquinone Derivatives | LPS-induced NO production in RAW 264.7 cells | 1.7 - 49.7 | [16] |

| Furanonaphthoquinone 5 | LPS-induced NO production in RAW 264.7 cells | < 1 | [17][18] |

| Furanonaphthoquinones 4-6 | LPS-induced NO production in RAW 264.7 cells | 0.45 - 2.86 | [18] |

| Furanonaphthoquinones 4-6 | LPS-induced PGE₂ production in RAW 264.7 cells | 0.38 - 1.65 | [18] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular signaling pathways. A central mechanism is the generation of reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress and trigger downstream signaling cascades leading to apoptosis or cell cycle arrest.

Furthermore, these compounds have been shown to directly interact with and inhibit the function of key signaling proteins. For instance, this compound can covalently modify and inhibit IκB kinase β (IKKβ), a critical component of the NF-κB signaling pathway.[13] This pathway is a central regulator of inflammation and cell survival.

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also modulated by naphthoquinone derivatives.[14][19][20][21] Activation of the JNK and p38 pathways, often in response to cellular stress, can promote apoptosis, while the role of ERK activation can be context-dependent, sometimes promoting survival and other times contributing to cell death.[19]

Below are diagrams illustrating some of the key signaling pathways and mechanisms of action associated with this compound derivatives.

Caption: ROS Generation and Induction of Apoptosis by this compound Derivatives.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Mechanism of Topoisomerase II Inhibition by this compound Derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium containing the compounds. Add 20-28 µL of MTT solution (5 mg/mL) to each well and 100 µL of fresh medium.[22] Incubate the plate for 1.5 to 4 hours at 37°C.[22][23]

-

Formazan Solubilization: After incubation with MTT, remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[22][24]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT Cytotoxicity Assay.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of this compound derivatives.

Materials:

-

Sterile Petri dishes

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial or fungal strains of interest

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum to create a lawn of microbial growth.[25]

-

Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.[25]

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound derivative solution into the designated wells.[25] Also, add the positive and negative controls to their respective wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to allow for the diffusion of the compounds into the agar.[25]

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[26]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for the Agar Well Diffusion Assay.

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

96-well culture plates

-

Complete DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well in 100 µL of complete DMEM and incubate for 24 hours.[27]

-

Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound derivatives. Incubate for 1 hour.[28]

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Include wells with cells and LPS only (positive control), cells only (negative control), and medium only (blank). Incubate for 24 hours.[28]

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM).

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent (equal volumes of Part A and Part B mixed just before use) to each well containing the supernatant and standards.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[28]

-

Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Caption: Workflow for the LPS-Induced Nitric Oxide Production Assay.

Conclusion

This compound derivatives exhibit a remarkable range of biological activities, positioning them as a valuable scaffold in the pursuit of novel therapeutic agents. Their potent anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties, coupled with their diverse mechanisms of action, underscore their potential for addressing a variety of unmet medical needs. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and mechanistic insights to guide future investigations into this promising class of compounds. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential and selectivity of this compound derivatives for clinical applications.

References

- 1. Synthesis, characterization and antiproliferative activity of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound as a Poison of Human Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. In vitro antifungal activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review Reports - Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against <i>Cryptococcus neoformans</i> H99 | MDPI [mdpi.com]

- 7. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. Two new naphthoquinones with antiviral activity from Rhinacanthus nasutus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Naphthoquinone Inhibits Herpes Simplex Virus Type-1 Replication Targeting Na+, K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Potential of Naphthoquinones Derivatives Encapsulated within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Chemical biology of this compound, a novel air pollutant that affects signal transduction pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic naphthoquinone derivatives suppressed nitric oxide and prostaglandin E2 production [ojs.ukscip.com]

- 18. researchgate.net [researchgate.net]

- 19. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. MTT (Assay protocol [protocols.io]

- 23. merckmillipore.com [merckmillipore.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. botanyjournals.com [botanyjournals.com]

- 26. hereditybio.in [hereditybio.in]

- 27. mdpi.com [mdpi.com]

- 28. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Naphthoquinone: A Multifaceted Approach to Combating Cancer Cells

An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of 1,2-naphthoquinone and its derivatives. By delving into its impact on cellular signaling pathways, induction of oxidative stress, and interference with cell cycle progression, this document serves as a critical resource for researchers and professionals in the field of oncology drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes involved.

Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells

This compound exerts its cytotoxic effects on cancer cells through a variety of interconnected mechanisms. The primary modes of action include the generation of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.[1][2]

Generation of Reactive Oxygen Species (ROS)

A common mechanism of action for many quinone-containing compounds is their ability to undergo redox cycling, leading to the formation of ROS.[1] This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. This initiates a cascade of reactions that generate other ROS, such as hydrogen peroxide and hydroxyl radicals.[1] The excessive production of ROS within cancer cells overwhelms their antioxidant defense systems, leading to oxidative stress. This, in turn, causes damage to vital cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.[1][3]

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis in various cancer cell lines.[4][5] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. The accumulation of ROS often leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6] This triggers the activation of caspase cascades, a family of proteases that execute the apoptotic program, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[4][7]

Cell Cycle Arrest

In addition to inducing apoptosis, 1,2-naphthoquinones can also halt the proliferation of cancer cells by causing cell cycle arrest.[8] By interfering with the intricate machinery that controls cell division, these compounds can prevent cancer cells from progressing through the different phases of the cell cycle, often at the G2/M checkpoint.[2][8] This inhibition of cell division contributes to the overall anti-proliferative effect.

Modulation of Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, which includes the JNK, p38, and ERK subfamilies, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. This compound derivatives have been observed to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in cancer cells.[2][4][9]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a key driver of cell proliferation and survival in many cancers. This compound can form a covalent bond with EGFR, leading to the activation of downstream signaling, which, in some contexts, can promote cell migration.[10][11] However, the overall effect is often cytotoxic due to the interplay with other pathways.

-

Akt Signaling Pathway: The Akt pathway is a central regulator of cell survival and metabolism. Some 1,4-naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest by regulating ROS-mediated modulation of the Akt pathway.[9]

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic potential of this compound and its derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tricyclic 1,2-Naphthoquinones | MCF-7 (Breast) | 1.1 - 10.8 | [12] |

| HT29 (Colon) | 2.5 - >32 | [12] | |

| A549 (Lung) | 2.5 - >32 | [12] | |

| CEM (Leukemia) | 2.5 - >32 | [12] | |

| This compound 2-thiosemicarbazone | Hep-G2 (Liver) | 5.73 - 17.67 | [13][14] |

| MG-63 (Osteosarcoma) | 5.73 - 17.67 | [13][14] | |

| MCF-7 (Breast) | 5.73 - 17.67 | [13][14] | |

| 4-Amino-1,2-naphthoquinone 2-thiosemicarbazone | Hep-G2 (Liver) | 5.73 - 17.67 | [13][14] |

| MG-63 (Osteosarcoma) | 5.73 - 17.67 | [13][14] | |

| MCF-7 (Breast) | 5.73 - 17.67 | [13][14] | |

| β-lapachone oxime 5 | HL-60 (Leukemia) | 3.84 | [15][16] |

| SF-295 (CNS) | 3.47 | [16] | |

| CNFD | MCF-7 (Breast) | 3.06 (24h), 0.98 (48h) | [4] |

| AMNQ | HepG2 (Liver) | 0.79 | [17] |

| CCRF-CEM (Leukemia) | 0.57 | [17] | |

| U87MG.ΔEGFR (Glioblastoma) | 0.96 | [17] | |

| MDA-MB231/BCRP (Breast) | 3.26 | [17] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: ROS Generation and Apoptosis Induction by this compound.

Caption: Modulation of MAPK Signaling by this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. benchchem.com [benchchem.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Toxicological Profile of 1,2-Naphthoquinone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Naphthoquinone (1,2-NQ), a reactive aromatic dione and a metabolite of naphthalene, is an environmental contaminant of growing concern found in diesel exhaust and other combustion byproducts.[1][2] Its toxicological profile is characterized by a broad range of adverse effects, including cytotoxicity, genotoxicity, and the disruption of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of 1,2-NQ's toxicology, with a focus on its mechanisms of action, quantitative toxicological data, and the experimental methodologies used to elucidate its effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of environmental toxicants and the development of therapeutic agents.

Introduction

Naphthalene, a common polycyclic aromatic hydrocarbon, undergoes metabolic activation in the body to form various metabolites, including the highly reactive this compound.[2] The electrophilic nature of 1,2-NQ drives its toxicity, primarily through two main mechanisms: the generation of reactive oxygen species (ROS) via redox cycling and the formation of covalent adducts with cellular macromolecules, a process known as arylation.[3] These actions can lead to oxidative stress, cellular damage, and the dysregulation of critical signaling cascades, ultimately contributing to a range of pathologies.[3]

Quantitative Toxicological Data

The toxicity of this compound has been quantified through various in vivo and in vitro studies. The following tables summarize the key toxicological endpoints.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | >500 mg/kg to <2,000 mg/kg | [4] |

| Rat | Dermal | >4,000 mg/kg | [4] |

| Deer Mouse | Oral | 1600 mg/kg | [5][6] |

Table 2: In Vitro Cytotoxicity of this compound and its Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 (Human Breast Cancer) | This compound-2-thiosemicarbazone | 5.73 - 17.67 | [7] |

| MG-63 (Human Osteosarcoma) | This compound-2-thiosemicarbazone | 5.73 - 17.67 | [7] |

| Hep-G2 (Human Liver Cancer) | This compound-2-thiosemicarbazone | 5.73 - 17.67 | [7] |

| WiDr (Colorectal Adenocarcinoma) | Naphthoquinone derivative 46 | 8.8 | [8] |

| A375 (Melanoma) | Naphthoquinone derivative 46 | 1.23 | [8] |

| HuCCA-1 (Cholangiocarcinoma) | Naphthoquinone–chalcone hybrids | 0.81–62.06 | [9] |

| A549 (Human Lung Cancer) | Naphthoquinone–chalcone hybrids | 0.81–62.06 | [9] |

| MOLT-3 (Human Leukemia) | Naphthoquinone–chalcone hybrids | 0.81–62.06 | [9] |

| T47D (Human Breast Cancer) | Naphthoquinone–chalcone hybrids | 0.81–62.06 | [9] |

| MDA-MB-231 (Human Breast Cancer) | Naphthoquinone–chalcone hybrids | 0.81–62.06 | [9] |

| MCF-7 (Human Breast Cancer) | Benzoacridine-5,6-dione derivatives | 5.4 - 47.99 | [10] |

Mechanisms of Toxicity

The toxicity of 1,2-NQ is multifaceted, involving oxidative stress, covalent modification of proteins, and interference with critical cellular processes.

Oxidative Stress

This compound can undergo redox cycling, a process that involves the acceptance of an electron to form a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone, which can then repeat the cycle. This futile cycling leads to the continuous production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, resulting in cellular oxidative stress.[3] Oxidative stress can damage lipids, proteins, and DNA, contributing to cytotoxicity and genotoxicity.

Covalent Binding and Arylation

As a potent electrophile, 1,2-NQ can react with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins. This covalent modification, known as arylation, can alter the structure and function of proteins, leading to enzyme inactivation and disruption of signaling pathways.[3]

Genotoxicity and Topoisomerase II Inhibition

This compound has been shown to be genotoxic. One of its key mechanisms of genotoxicity is its action as a topoisomerase II poison.[11] Topoisomerase II enzymes are essential for managing DNA topology during replication and transcription. 1,2-NQ can stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent genomic instability.[11]

Key Signaling Pathways Affected by this compound

1,2-NQ has been demonstrated to interfere with several crucial cellular signaling pathways, contributing to its toxic effects.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles like 1,2-NQ can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and detoxification genes.

EGFR-ERK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for cell growth, proliferation, and survival. This compound can activate EGFR, leading to the phosphorylation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK). This activation can promote cell migration and may contribute to the carcinogenic potential of 1,2-NQ.[12]

Experimental Protocols

The following sections outline the general methodologies used in key experiments to assess the toxicological effects of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Analysis of Keap1-Nrf2 Pathway Activation

Activation of the Nrf2 pathway is commonly assessed by examining the nuclear translocation of Nrf2 and the expression of its downstream target genes.

-

Western Blotting for Nrf2 Nuclear Translocation:

-

Cell Treatment and Fractionation: Treat cells with 1,2-NQ. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

-

SDS-PAGE and Transfer: Separate the proteins from each fraction by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection: Visualize the protein bands to determine the amount of Nrf2 in the cytoplasmic and nuclear fractions. An increase in nuclear Nrf2 indicates activation.[13]

-

-

Immunofluorescence for Nrf2 Nuclear Translocation:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with 1,2-NQ.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Nuclear accumulation of Nrf2 will be evident as a bright fluorescent signal within the nucleus.[14]

-

Analysis of EGFR-ERK Pathway Activation

The activation of the EGFR-ERK pathway is typically determined by measuring the phosphorylation status of key proteins in the cascade.

-

Western Blotting for Phosphorylated EGFR and ERK:

-

Cell Treatment and Lysis: Treat cells with 1,2-NQ for various time points. Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of EGFR (e.g., p-EGFR) and ERK (p-ERK). Also, probe for total EGFR and ERK as loading controls.

-

Detection: Visualize the bands to determine the ratio of phosphorylated protein to total protein. An increased ratio indicates pathway activation.[5]

-

Topoisomerase II DNA Cleavage Assay

This assay measures the ability of a compound to stabilize the topoisomerase II-DNA covalent complex, leading to an increase in DNA cleavage.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα or IIβ, and various concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to cleave and re-ligate the DNA.

-

Termination of Reaction: Stop the reaction by adding SDS and proteinase K. SDS denatures the enzyme, and proteinase K digests it, leaving the covalently linked DNA breaks.

-

Agarose Gel Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates that 1,2-NQ is acting as a topoisomerase II poison.[11]

Conclusion

This compound is a toxicologically significant environmental contaminant with the potential to induce a range of adverse health effects. Its mechanisms of toxicity are rooted in its electrophilic nature, leading to oxidative stress, covalent modification of cellular components, and the disruption of key signaling pathways such as the Keap1-Nrf2 and EGFR-ERK pathways. Furthermore, its ability to act as a topoisomerase II poison highlights its genotoxic potential. The quantitative data and experimental methodologies summarized in this guide provide a foundational understanding for future research into the health risks associated with 1,2-NQ exposure and for the development of strategies to mitigate its toxic effects. A thorough understanding of its toxicological profile is crucial for risk assessment and for informing public health policies.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. Covalent N-arylation by the pollutant this compound activates the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H6O2 | CID 10667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. This compound as a Poison of Human Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

1,2-Naphthoquinone as a Metabolite of Naphthalene: An In-depth Technical Guide

Abstract

Naphthalene, a prevalent polycyclic aromatic hydrocarbon (PAH), undergoes metabolic activation to several reactive species, with 1,2-naphthoquinone (1,2-NQ) being a key contributor to its toxicity. This guide provides a comprehensive technical overview of the formation of 1,2-NQ from naphthalene, its toxicological mechanisms, and analytical detection methods. It is intended for researchers, scientists, and professionals in toxicology, pharmacology, and drug development. The guide presents quantitative data in structured tables, details key experimental protocols, and includes visualizations of signaling pathways and experimental workflows.

Introduction

Naphthalene is a common environmental pollutant found in fossil fuels and is a product of incomplete combustion.[1] In mammals, its metabolism generates a variety of compounds, including epoxides, dihydrodiols, and quinones. Among these, this compound is particularly significant due to its high reactivity and its role in inducing oxidative stress and cellular damage.[2][3] This document focuses on the critical role of 1,2-NQ in naphthalene-induced toxicity.

Metabolic Activation of Naphthalene to this compound

The conversion of naphthalene to 1,2-NQ is a multi-step enzymatic process primarily initiated by the cytochrome P450 (CYP) monooxygenase system.[4]

Metabolic Pathway:

Caption: Metabolic activation of naphthalene to this compound.

Initially, CYP enzymes oxidize naphthalene to naphthalene-1,2-oxide.[5] This epoxide is then converted by epoxide hydrolase to trans-1,2-dihydroxy-1,2-dihydronaphthalene.[2] Dihydrodiol dehydrogenase subsequently oxidizes this dihydrodiol to 1,2-dihydroxynaphthalene.[6] Finally, this catechol can undergo auto-oxidation to form the reactive this compound.[4]

Mechanisms of this compound Toxicity

The toxicity of 1,2-NQ is primarily driven by two interconnected mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the arylation of cellular macromolecules.[2][7]

Redox Cycling and Oxidative Stress

1,2-NQ can be reduced to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This redox cycling leads to a continuous production of ROS, causing oxidative stress.[3][7]

Caption: Redox cycling of this compound leading to ROS production.

This sustained oxidative stress can lead to lipid peroxidation, DNA damage, and protein oxidation, ultimately compromising cellular function.[7]

Arylation of Cellular Macromolecules

As an electrophile, 1,2-NQ can covalently bind to nucleophilic groups on cellular macromolecules, a process known as arylation. This primarily targets sulfhydryl groups in cysteine residues of proteins and glutathione (GSH).[2]

-

Protein Adduction: The arylation of critical proteins can disrupt their function. For example, 1,2-NQ has been shown to form covalent bonds with and activate the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling pathways like the ERK1/2 pathway.[8] It can also act as a topoisomerase II poison by forming covalent adducts with the enzyme.[9][10]

-

GSH Depletion: The reaction of 1,2-NQ with GSH, a key intracellular antioxidant, leads to its depletion, thereby increasing the cell's vulnerability to oxidative damage.[2]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data related to the cytotoxic effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Assay | Endpoint | Concentration (µM) |

| Hep-G₂ (Liver Sarcoma) | MTT | IC₅₀ | 5.73 - 17.67 |

| MG-63 (Osteosarcoma) | MTT | IC₅₀ | 5.73 - 17.67 |

| MCF-7 (Breast Cancer) | MTT | IC₅₀ | 5.73 - 17.67 |

| A549 (Lung Carcinoma) | MTT | IC₅₀ | 38.5 - 146.2 |

Data sourced from studies on various this compound derivatives.[11][12]

Table 2: Genotoxicity of this compound

| System | Endpoint | Concentration |

| Human Topoisomerase IIα | DNA Double-Strand Breaks | ~25% at 50 µM |

| Human Topoisomerase IIβ | DNA Double-Strand Breaks | ~14% at 50 µM |

Data sourced from a study on the effects of this compound on topoisomerase II.[9]

Experimental Protocols

This section details methodologies for key experiments used to assess the toxicity of this compound.

Cell Viability Assessment (MTT Assay)